molecular formula C11H9ClN2O2S2 B2962979 ethyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate CAS No. 306979-51-1

ethyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate

Cat. No. B2962979
CAS RN: 306979-51-1
M. Wt: 300.78
InChI Key: RTQKMSZUENTPQJ-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzoate is a chemical compound with a total of 28 bonds. It contains 19 non-Hydrogen bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 aromatic ester .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-, 3- and 4-aminopyridines with 4,5-dichloro-1,2,3-dithiazol-ium chloride (Appel salt) to give N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines . The reaction conditions were optimized with respect to base, temperature, and reaction time .


Molecular Structure Analysis

The molecular structure of ethyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzoate includes a total of 27 atoms; 9 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, 2 Sulfur atoms, and 1 Chlorine atom . The InChI Code for this compound is 1S/C11H9ClN2O2S2/c1-2-16-11(15)7-3-5-8(6-4-7)13-10-9(12)14-18-17-10/h3-6H,2H2,1H3/b13-10- .


Chemical Reactions Analysis

The substituents (Me, Hal, CN, and NO2) on the aminoazine had little effect on the product yields in nearly all cases . More research is needed to fully understand the chemical reactions involving this compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzoate include a molecular weight of 300.79 . The compound is solid in physical form . More detailed properties like melting point, boiling point, and density are not available in the current literature .

Scientific Research Applications

Photochemical Properties and Singlet Oxygen Activation

Ethyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate and related compounds have been studied for their photochemical properties. Notably, these compounds exhibit fluorescence and are capable of activating singlet oxygen, which is significant in various chemical processes, including photo-oxidation reactions. This feature makes them potentially valuable in the field of photochemistry and materials science (Amati et al., 2010).

Antimicrobial Applications

In the realm of medicinal chemistry, derivatives of ethyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate have been synthesized and evaluated for antimicrobial activities. These compounds have shown effectiveness against various bacteria and fungi, indicating potential as antimicrobial agents (Desai et al., 2007).

Synthesis of Novel Compounds

The compound has been used as a precursor in the synthesis of various novel organic molecules. Its reactivity and structural features make it a valuable starting material in organic synthesis, leading to the creation of diverse chemical entities with potential applications in pharmaceuticals and materials science (Boy & Guernon, 2005).

Anticancer Research

Another significant application is in the field of anticancer research. Derivatives of this compound have been synthesized and assessed for their cytotoxicity against various cancer cell lines. Some of these derivatives have shown promising antiproliferative potential, making them potential candidates for the development of new anticancer therapies (Gad et al., 2020).

Antiplatelet Activity

Research has also explored the use of related compounds in developing novel antiplatelet drug candidates. These studies focus on their ability to inhibit platelet aggregation, a crucial factor in the prevention of thrombotic disorders (Chen et al., 2008).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

ethyl 4-[(4-chlorodithiazol-5-ylidene)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S2/c1-2-16-11(15)7-3-5-8(6-4-7)13-10-9(12)14-18-17-10/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQKMSZUENTPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2C(=NSS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821900
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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